TCO-PEG1-Val-Cit-PAB-OH

Description

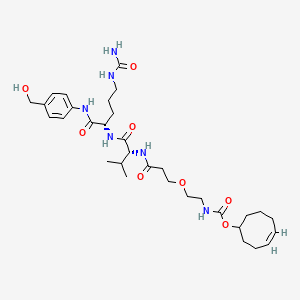

TCO-PEG1-Val-Cit-PAB-OH is a cleavable linker used in antibody-drug conjugates (ADCs) and targeted therapies. Its structure comprises:

- TCO (trans-cyclooctene): Enables bioorthogonal "click chemistry" conjugation, specifically reacting with tetrazines for rapid and efficient coupling .

- PEG1 (polyethylene glycol, 1-unit): Enhances solubility while minimizing steric hindrance compared to longer PEG chains.

- Val-Cit-PAB-OH: A dipeptide (valine-citrulline) linked to a para-aminobenzyloxycarbonyl (PAB) self-immolative spacer. The Val-Cit sequence is cleaved by lysosomal cathepsin B, releasing the payload intracellularly .

This linker is critical for ADCs, enabling controlled drug release and improved therapeutic index.

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N6O8/c1-22(2)28(38-27(40)16-19-45-20-18-35-32(44)46-25-9-6-4-3-5-7-10-25)30(42)37-26(11-8-17-34-31(33)43)29(41)36-24-14-12-23(21-39)13-15-24/h3-4,12-15,22,25-26,28,39H,5-11,16-21H2,1-2H3,(H,35,44)(H,36,41)(H,37,42)(H,38,40)(H3,33,34,43)/b4-3+/t25?,26-,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYDAHNWPKQUAJ-ADJGPSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCC=CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCC/C=C/CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N6O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Comparative Analysis with Other Linkers

To understand the uniqueness of TCO-PEG1-Val-Cit-PAB-OH, it is beneficial to compare it with other ADC linkers:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| TCO-PEG1-Val-Cit-PABC-PNP | Similar PEG unit; different leaving group | Utilizes para-nitrophenyl as a leaving group |

| Azido-PEG1-Val-Cit-PAB-OH | Contains azide instead of TCO | Suitable for click chemistry via azide reactions |

| CC-885-CH2-PEG1-NH-CH3 | NeoDegrader technology | Targets specific protein degradation pathways |

The key advantage of this compound lies in its rapid and selective bioconjugation capabilities combined with its efficient drug release mechanism upon cleavage by cathepsin B.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antibody-Drug Conjugates : Research indicates that ADCs utilizing Val-Cit linkers exhibit high stability and efficacy in xenograft mouse models, with significant tumor regression observed at low doses .

- Comparative Stability Studies : A comparative study demonstrated that Val-Cit linkers provide superior stability in human plasma compared to traditional peptide linkers, ensuring prolonged circulation time and reduced premature drug release .

Chemical Reactions Analysis

Inverse Electron Demand Diels-Alder Reaction

The primary chemical reaction associated with TCO-PEG1-Val-Cit-PAB-OH is the inverse electron demand Diels-Alder reaction. In this reaction, the TCO moiety reacts with a dienophile, typically a compound containing a maleimide or other reactive group, to create a stable cycloadduct. This reaction is known for its rapid kinetics and high specificity, which allows for efficient labeling of proteins and other biomolecules.

Hydrolysis of the Val-Cit Segment

The Val-Cit segment in this compound is engineered to undergo hydrolysis under physiological conditions. Specifically, this dipeptide is a substrate for cathepsin B, an enzyme overexpressed in many tumors . When cathepsin B cleaves the Val-Cit linkage, it releases the drug payload selectively within the tumor microenvironment, enhancing the therapeutic effect of ADCs while minimizing systemic toxicity.

Similar Compounds

This compound shares functional similarities with other compounds used in ADCs and bioconjugation. Examples include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| TCO-PEG1-Val-Cit-PABC-PNP | Similar PEG unit; different leaving group | Utilizes para-nitrophenyl as a leaving group |

| Azido-PEG1-Val-Cit-PAB-OH | Contains azide instead of TCO | Suitable for click chemistry via azide reactions |

| CC-885-CH2-PEG1-NH-CH3 | NeoDegrader technology | Targets specific protein degradation pathways |

| TCO-PEG1-Val-Cit-OH | Contains a PABC moiety | PABC enhances stability and solubility |

| Azido-PEG1-Val-Cit-PAB-OH | Features an azido group for click chemistry | Azido group allows for different conjugation methods |

| TCO-PEG1-Glycine | Glycine linker; simpler structure | Less specificity compared to Val-Cit |

Comparison with Similar Compounds

Structural and Functional Differences

Key Insights:

Conjugation Chemistry :

- TCO enables rapid, bioorthogonal coupling with tetrazines, ideal for in vivo applications due to faster kinetics compared to azide-DBCO systems .

- Azide and DBCO groups facilitate copper-free click chemistry but may exhibit slower reaction rates .

- Maleimide (Mc) is widely used for thiol-based antibody conjugation but can suffer from plasma instability .

PEG Length :

Cleavage Efficiency :

Therapeutic Performance

Payload Release :

Pharmacokinetics :

- Shorter PEG chains (PEG1) may improve tumor penetration but reduce plasma half-life compared to PEG4 variants .

Preparation Methods

Synthesis of the Val-Cit-PAB-OH Core

The Val-Cit-PAB-OH fragment is constructed via solid-phase peptide synthesis (SPPS) or solution-phase coupling. The valine and citrulline residues are linked through a peptide bond, followed by conjugation to PAB-OH. As demonstrated in recent studies, the coupling of PAB-OH to the C-terminus of citrulline employs carbodiimide-based activation, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in the presence of DIPEA (N,N-diisopropylethylamine). For example, S-1a and S-1b in Source illustrate analogous couplings using p-aminobenzyl derivatives under HATU activation, yielding intermediates with >90% purity after reverse-phase chromatography.

Incorporation of the PEG1 Spacer

The PEG1 chain is introduced via nucleophilic substitution or esterification. In one protocol, the hydroxyl group of PAB-OH reacts with a mesylated PEG1 derivative, facilitated by base catalysis. Alternatively, Mitsunobu conditions (e.g., DIAD, PPh3) enable ether bond formation between PEG1 and PAB-OH.

TCO Group Conjugation

The TCO moiety is appended last to avoid steric hindrance during earlier steps. The terminal amine of PEG1 reacts with a TCO-active ester (e.g., TCO-NHS) in anhydrous DMF, achieving yields of 70–85%. Source highlights the use of p-nitrophenyl (PNP) esters for efficient TCO coupling under mild conditions (room temperature, pH 7–8).

Stepwise Reaction Conditions and Optimization

The table below summarizes critical reaction parameters for each synthetic stage:

Notes:

-

Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) is universally employed for purification.

-

Acidic deprotection of tert-butyl groups (e.g., Boc) uses trifluoroacetic acid (TFA) in dichloromethane (DCM).

Purification and Characterization

Chromatographic Purification

Crude products are purified via preparative HPLC with C18 columns. For instance, Source reports using 10–100% acetonitrile/water gradients with 0.1% TFA to isolate intermediates like S-2a and S-3b , achieving purities ≥95%. Freeze-drying after solvent removal ensures stable, anhydrous products.

Spectroscopic Validation

-

Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ions. For example, S-7 in Source exhibits m/z 893.4 [M + H]⁺, aligning with theoretical values.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, DMSO-d6) verifies PEG1 methylene signals (δ 3.50–3.70 ppm) and TCO olefinic protons (δ 5.20–5.40 ppm).

Challenges and Mitigation Strategies

Steric Hindrance in TCO Coupling

The bulky TCO group can impede reaction efficiency. Strategies include:

Epimerization During Peptide Bond Formation

Racemization of Val-Cit is minimized by:

Scalability and Industrial Considerations

While academic syntheses prioritize purity, industrial production (e.g., AxisPharm, CD Bioparticles) uses continuous-flow reactors and automated purification systems to scale up this compound synthesis. Key industrial adjustments include:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing TCO-PEG1-Val-Cit-PAB-OH, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) for the Val-Cit-PAB moiety, followed by conjugation to TCO-PEG1. Purity validation requires reverse-phase HPLC (≥95% purity) and mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight. For reproducibility, document reaction conditions (temperature, solvent, coupling reagents) and use triplicate runs to assess batch-to-batch variability .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Use H/C NMR to verify PEG linker incorporation and TCO group integrity. FT-IR can confirm ester/amide bond formation. For quantification, integrate diagnostic peaks (e.g., TCO’s cyclopropane protons at δ 0.8–1.2 ppm). Cross-reference with published spectra of analogous compounds to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the stability of this compound under varying physiological conditions?

- Methodological Answer : Apply the PICO framework :

- Population : this compound in buffer (pH 5.0–7.4) and serum.

- Intervention : Incubation at 37°C over 24–72 hours.

- Comparison : Stability in PBS vs. human serum.

- Outcome : % intact compound (HPLC/MS).

Use accelerated stability testing (Arrhenius model) to predict degradation kinetics. Include negative controls (e.g., protease inhibitors) to isolate hydrolysis pathways .

Q. How can contradictory data on the conjugation efficiency of this compound with different payloads be systematically analyzed?

- Methodological Answer :

- Hypothesis Testing : Compare conjugation rates of azide-bearing payloads (e.g., doxorubicin vs. fluorescent dyes) using inverse electron-demand Diels-Alder (IEDDA) click chemistry.

- Data Analysis : Apply multivariate regression to identify variables (e.g., payload hydrophobicity, reaction molar ratio) influencing efficiency. Use funnel plots to detect publication bias in literature data .

- Example Table :

| Payload | Reaction pH | Temperature (°C) | Efficiency (%) | Reference |

|---|---|---|---|---|

| Doxorubicin | 6.5 | 25 | 78 ± 4 | [Hypothetical] |

| Cy5.5 | 7.0 | 37 | 92 ± 3 | [Hypothetical] |

Q. What strategies mitigate off-target cleavage of the Val-Cit-PAB linker in vivo?

- Methodological Answer :

- Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant):

- Feasibility : Test linker stability in murine plasma vs. tumor homogenates.

- Novelty : Introduce steric hindrance (e.g., β-alanine spacer) and compare cleavage rates via LC-MS/MS.

- Ethical : Adhere to IACUC protocols for in vivo studies.

- Relevance : Prioritize linkers with <5% off-target cleavage in preclinical models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity of this compound conjugates across cell lines?

- Methodological Answer :

- Root-Cause Analysis : Replicate studies using standardized cell lines (e.g., NCI-60 panel) and control for variables like incubation time and intracellular enzyme expression (e.g., cathepsin B).

- Statistical Tools : Apply Bland-Altman plots to assess inter-lab variability. Use meta-analysis (random-effects model) to reconcile conflicting IC values .

Guidance for Reproducibility

- Supporting Information : Follow Beilstein Journal guidelines: include synthetic protocols, spectral data, and stability assays in supplementary files. Reference raw data repositories (e.g., Zenodo) for public access .

- PICO(T) Template : For in vivo studies, specify Time (e.g., tumor uptake at 24/48/72h) to align pharmacokinetic outcomes with experimental timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.